Phenol, 4-chloro-2-methyl-, acetate

Description

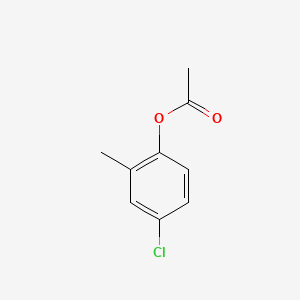

Phenol, 4-chloro-2-methyl-, acetate (CAS: 6341-99-7; synonyms: 4-Chloro-2-methylphenyl acetate, o-Cresol-4-chloro acetate) is an acetylated derivative of 4-chloro-2-methylphenol. Its molecular formula is C₉H₉ClO₂, with a molecular weight of 184.62 g/mol (calculated from the parent phenol, C₇H₇ClO [142.58 g/mol] + acetate group, C₂H₃O₂ [59.04 g/mol]). The compound features a chloro substituent at the para position, a methyl group at the ortho position, and an acetyloxy group esterified to the phenolic oxygen. It is primarily utilized as a chemical intermediate in organic synthesis, particularly in polymer chemistry (e.g., copolymerization with vinyl monomers).

Properties

CAS No. |

6341-99-7 |

|---|---|

Molecular Formula |

C9H9ClO2 |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

(4-chloro-2-methylphenyl) acetate |

InChI |

InChI=1S/C9H9ClO2/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3 |

InChI Key |

LDHGGZYSEHRTGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-chloro-2-methylphenol with Acetic Anhydride

The primary and most straightforward method for preparing Phenol, 4-chloro-2-methyl-, acetate is through the esterification of 4-chloro-2-methylphenol with acetic anhydride. This reaction is typically catalyzed by an acid catalyst such as sulfuric acid to facilitate the formation of the ester bond.

$$

\text{4-chloro-2-methylphenol} + \text{acetic anhydride} \xrightarrow[\text{catalyst}]{\text{acid}} \text{this compound} + \text{acetic acid}

$$

- Reactants: 4-chloro-2-methylphenol and acetic anhydride

- Catalyst: Sulfuric acid or other strong acid catalysts

- Conditions: Typically mild heating to promote esterification

- By-products: Acetic acid formed during the reaction

- Yield: Generally good to excellent yields are reported, depending on reaction conditions

This method is widely used due to its simplicity and availability of starting materials.

Preparation of 4-chloro-2-methylphenol (Precursor)

Since this compound is an ester derivative of 4-chloro-2-methylphenol, the preparation of this phenolic precursor is crucial.

One notable preparation route for 4-chloro-2-methylphenol involves:

- Formation of 4-chloro-2-methylphenyl methanesulfonate by reacting 4-chloro-2-methylbenzene with methanesulfonic acid chloride in the presence of pyridine.

- Nitration of the methanesulfonate intermediate at the 5-position using a mixture of sulfuric acid and nitric acid at low temperature (~0°C).

- Cleavage of the methanesulfonyl group by acidic or alkaline ester cleavage to yield 4-chloro-2-methyl-5-nitrophenol.

This process is valuable for obtaining substituted phenols with high regioselectivity and good yields, which can then be converted to the acetate ester.

Detailed Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of 4-chloro-2-methylphenyl methanesulfonate | React 4-chloro-2-methylbenzene with methanesulfonic acid chloride + pyridine; isolate by ice addition and ether extraction | High (not specified) | Intermediate for nitration step |

| Nitration of methanesulfonate | Sulfuric acid + nitric acid at ~0°C | High (not specified) | Nitration occurs selectively at 5-position without sulfonyl group attack |

| Ester cleavage (acidic) | Heating in concentrated HCl at ~80°C | Good | Produces 4-chloro-2-methyl-5-nitrophenol |

| Ester cleavage (alkaline) | Sodium methylate or methanolic KOH at room temperature | Good | Alternative to acidic cleavage with milder conditions |

| Esterification to acetate (final step) | 4-chloro-2-methylphenol + acetic anhydride, sulfuric acid catalyst, mild heating | Good to excellent | Direct ester formation reaction |

Research Findings and Analysis

- The esterification reaction is well-established and straightforward, with the use of acetic anhydride and acid catalysts providing efficient synthesis of this compound.

- The synthesis of the phenolic precursor via sulfonate intermediates allows for selective functionalization, which is valuable in industrial and pharmaceutical chemical synthesis.

- The cleavage of sulfonate esters can be performed under acidic or alkaline conditions, allowing flexibility depending on the sensitivity of other functional groups in the molecule.

- There is limited direct research on this compound itself, but related phenolic esters have been studied for their reactivity and potential pharmaceutical applications, suggesting this compound could serve as a useful intermediate or building block in organic synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-chloro-2-methyl-, acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its phenolic form.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to substitute the acetate group.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of 4-chloro-2-methylphenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Herbicidal Applications

1.1 Overview of Herbicide Use

MCPA is widely utilized in agricultural practices for controlling broadleaf weeds in cereal crops such as wheat, barley, and oats. Its effectiveness against various dicotyledonous weeds makes it a valuable tool for farmers aiming to enhance crop yield and quality.

1.2 Mechanism of Action

MCPA functions as a synthetic auxin, mimicking natural plant hormones that regulate growth. When applied to susceptible plants, it disrupts normal growth processes, leading to uncontrolled growth and eventual plant death. This selective action allows for the preservation of cereal crops while targeting unwanted weeds.

Production Methods

2.1 Synthesis Techniques

The production of MCPA involves several chemical reactions, primarily starting from o-cresol and chloroacetic acid. Various patents detail methods for synthesizing MCPA with improved yields and environmental considerations:

- Chlorination Process : The chlorination of o-cresol using chlorine or sodium hypochlorite is a common method. Recent advancements have focused on optimizing reaction conditions to achieve higher purity levels (up to 96%) and reducing by-products that may be harmful to the environment .

- Recycling and Waste Management : Innovative production methods are being developed that emphasize waste reduction and recycling of unreacted materials. For instance, some processes utilize closed-loop systems to minimize wastewater discharge and enhance sustainability .

Environmental and Health Considerations

3.1 Toxicological Profile

While MCPA is effective as a herbicide, it raises concerns regarding its toxicity to non-target organisms, particularly aquatic life. Studies indicate that MCPA can be harmful in certain concentrations, necessitating careful management during application to mitigate environmental impact .

3.2 Human Health Risks

Research has linked exposure to phenoxy herbicides, including MCPA, with potential health risks such as soft tissue sarcoma and non-Hodgkin's lymphoma. These associations highlight the importance of adhering to safety guidelines during handling and application .

Case Studies

4.1 Agricultural Impact Studies

Numerous studies have documented the effectiveness of MCPA in various agricultural settings:

- A study conducted on wheat fields demonstrated that MCPA significantly reduced weed biomass while maintaining high crop yields, underscoring its role in integrated weed management strategies .

- Another case highlighted the economic benefits for farmers using MCPA compared to alternative herbicides, resulting in lower overall production costs due to reduced weed competition .

Mechanism of Action

The mechanism of action of Phenol, 4-chloro-2-methyl-, acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Phenol, 4-chloro-2-methyl-, acetate include chlorinated phenols, phenoxyacetic acid herbicides, and related esters. Key comparisons are summarized below:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Structural and Functional Differences

Its ester group may hydrolyze to form 4-chloro-2-methylphenol under acidic or alkaline conditions. MCPA and 2,4-D are phenoxyacetic acids with herbicidal activity due to their auxin-mimicking properties. Their carboxylic acid groups enhance water solubility compared to the acetate ester. 4-Chloro-2-methoxyphenol, acetate replaces the methyl group with a methoxy substituent, altering electronic effects and degradation pathways.

Environmental Persistence and Toxicity: Chlorinated phenols like 4-chloro-2-methylphenol exhibit higher toxicity to microorganisms, inhibiting biodegradation of other pollutants (e.g., phenol). MCPA and 2,4-D are more water-soluble and mobile in soil, but their adsorption on organic matter (e.g., bituminous shale) reduces leaching. The acetate ester derivatives generally show slower degradation rates due to steric hindrance of the ester group.

Degradation Pathways: Photocatalytic ozonation effectively degrades both MCPA and its intermediate 4-chloro-2-methylphenol, with TiO₂/UV systems achieving >90% removal efficiency. Radiolytic degradation via gamma radiation breaks down MCPA into less toxic byproducts (e.g., chloride ions and organic acids). Biodegradation of 4-chloro-2-methylphenol by activated sludge isolates involves dechlorination and ring cleavage.

Biological Activity

Phenol, 4-chloro-2-methyl-, acetate (CAS Number: 96024) is a chemical compound that has garnered attention for its biological activity, particularly its antimicrobial properties. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications.

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 184.62 g/mol

- Structure : The compound consists of a phenolic ring substituted with a chlorine atom and an acetyl group.

Antimicrobial Activity

Phenol derivatives, including 4-chloro-2-methyl-, acetate, exhibit significant antimicrobial properties . Research indicates that this compound can inhibit a wide range of bacteria and fungi, making it valuable in disinfectants and preservatives.

The antimicrobial activity is primarily attributed to its ability to disrupt microbial cell membranes, leading to cytoplasmic leakage and subsequent cell death. The compound has been shown to interact with the lipid bilayer of bacterial membranes, causing structural damage that compromises cell integrity .

Toxicological Profile

While 4-chloro-2-methyl-, acetate is effective as an antimicrobial agent, its toxicological profile must be considered:

- Corrosive Nature : It is corrosive and can cause irritation upon contact with skin or mucous membranes.

- Inhalation Risks : Exposure through inhalation poses potential health risks, although systemic toxicity is moderate.

- NOAEL and LOAEL : The No Observed Adverse Effect Level (NOAEL) is approximately 200 mg/kg in animal studies, while the Lowest Observed Adverse Effect Level (LOAEL) is around 800 mg/kg .

Environmental Impact

This compound is also noted for its environmental behavior:

- Aquatic Toxicity : The compound is highly toxic to aquatic organisms, which raises concerns regarding its use in agricultural applications.

- Biodegradability : It is considered readily biodegradable with low bioaccumulation potential .

Case Studies

Several studies have explored the biological activity of phenolic compounds similar to 4-chloro-2-methyl-, acetate:

- Antibacterial Efficacy : A study demonstrated that phenolic compounds exhibit varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. The results indicated that structural modifications could enhance efficacy .

- Toxicological Assessments : Research focusing on the toxicological aspects revealed that repeated exposure could lead to slight liver toxicity and alterations in blood parameters .

Comparative Analysis

To better understand the biological activity of 4-chloro-2-methyl-, acetate, it is useful to compare it with related compounds:

| Compound Name | Antimicrobial Activity | Toxicity Level | Biodegradability |

|---|---|---|---|

| This compound | High | Moderate | Readily Biodegradable |

| Phenol, 4-chlorophenol | Moderate | High | Low |

| Phenol, o-cresol | High | Moderate | Readily Biodegradable |

Q & A

Q. How can researchers confirm the identity of phenol, 4-chloro-2-methyl-, acetate using spectroscopic methods?

- Methodological Answer : To confirm identity, combine IR spectroscopy (to detect ester C=O stretching ~1740 cm⁻¹ and phenolic O-H stretching ~3400 cm⁻¹) with mass spectrometry (EI-MS) . The molecular ion peak at m/z 184 (C₉H₉ClO₂) and fragment ions (e.g., loss of acetyl group, m/z 142) are diagnostic. Cross-reference with NIST spectral databases (IR and MS) for validation. For NMR, observe the acetate methyl proton signal (δ ~2.3 ppm, singlet) and aromatic protons (δ ~6.8–7.2 ppm) .

Q. What is the optimal synthetic route for preparing this compound from its parent phenol?

- Methodological Answer : Use acid-catalyzed esterification : React 4-chloro-2-methylphenol with acetic anhydride in the presence of H₂SO₄ (1–2 mol%) at 60–80°C for 4–6 hours. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Purify via column chromatography (same solvent system) or recrystallization (ethanol/water). Yield typically exceeds 85%. Confirm purity by GC-MS or HPLC .

Q. How can GC-MS be adapted to quantify trace amounts of this compound in biological matrices?

- Methodological Answer : Extract the compound from matrices (e.g., blood, tissue) using ethyl acetate (1:2 v/v sample:solvent). Derivatize with BSTFA for improved volatility if needed. Use a DB-5MS column (30 m × 0.25 mm) with a temperature ramp (70°C → 280°C at 15°C/min). Quantify via selected ion monitoring (SIM) at m/z 184 (molecular ion) and 142 (base peak). Validate with a calibration curve (0.1–10 µg/mL, r² ≥ 0.995) and spike recovery tests .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., inconsistent IR vs. NMR results) for this compound?

- Methodological Answer : Contradictions may arise from impurities or tautomeric forms. Perform 2D NMR (COSY, HSQC) to confirm connectivity: Acetate methyl (δ ~2.3 ppm) should correlate with carbonyl carbon (δ ~170 ppm in ¹³C NMR). For IR, ensure solvent-free measurement (KBr pellet) to avoid interference. Cross-validate with high-resolution MS (e.g., Q-TOF) for exact mass (±5 ppm). Re-crystallize and re-analyze if discrepancies persist .

Q. What experimental approaches assess the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Conduct aerobic/anaerobic biodegradation studies (OECD 301/311 guidelines): Incubate with activated sludge (30 days, 25°C) and monitor via HPLC-UV. For hydrolysis, test pH 4–9 buffers (25–50°C) and quantify degradation products (e.g., 4-chloro-2-methylphenol via GC-MS). Use QSPR models to predict half-lives in water/soil. Consider photolysis under UV light (λ = 254 nm) with TiO₂ catalysis .

Q. How can X-ray crystallography refine the molecular structure of derivatives of this compound?

- Methodological Answer : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Collect data on a SHELX-compatible diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve the structure using direct methods (SHELXT) and refine with SHELXL (full-matrix least-squares). Validate geometric parameters (e.g., C-O bond lengths: 1.34–1.43 Å) against Cambridge Structural Database entries .

Q. What methodologies detect and quantify metabolites (e.g., 4-chloro-2-methylphenol) from in vivo hydrolysis of the acetate?

- Methodological Answer : Use LC-MS/MS with a C18 column (ACN/0.1% formic acid gradient). For plasma samples, employ protein precipitation (ACN, 1:3 v/v). Detect metabolites in negative ion mode: m/z 141 → 105 (4-chloro-2-methylphenol). Validate with deuterated internal standards (e.g., d₃-4-chloro-2-methylphenol) to correct matrix effects .

Q. How to optimize reaction conditions for large-scale synthesis while minimizing hazardous byproducts?

- Methodological Answer : Use flow chemistry to enhance safety and yield. React 4-chloro-2-methylphenol with acetyl chloride in a microreactor (residence time: 2 min, 50°C). Neutralize HCl byproduct in-line with NaOH scrubbers. Monitor byproduct formation (e.g., diacetylated products) via inline FTIR. Optimize solvent (toluene vs. THF) to reduce waste. Achieve >90% conversion with <5% purification loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.